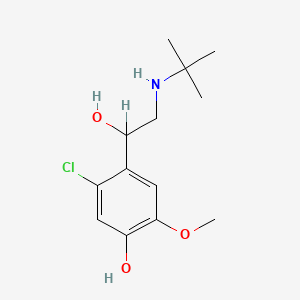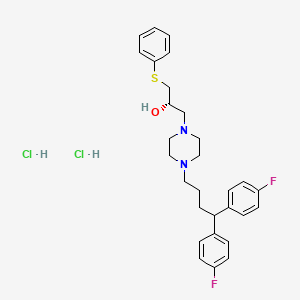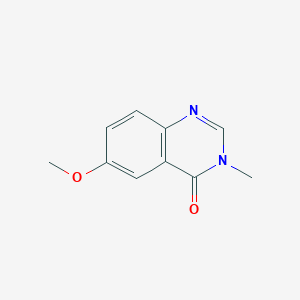
4(3H)-Quinazolinone, 6-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-methoxy-3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and a methyl group at the 3rd position in the quinazolinone ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which may possess different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone, 6-methoxy-: Lacks the methyl group at the 3rd position.
4(3H)-Quinazolinone, 3-methyl-: Lacks the methoxy group at the 6th position.
4(3H)-Quinazolinone: Lacks both the methoxy and methyl groups.
Uniqueness
The presence of both the methoxy group at the 6th position and the methyl group at the 3rd position in 4(3H)-Quinazolinone, 6-methoxy-3-methyl- imparts unique chemical properties and biological activities that distinguish it from other quinazolinone derivatives. These structural features may enhance its interaction with specific molecular targets, leading to its observed biological effects.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-9-4-3-7(14-2)5-8(9)10(12)13/h3-6H,1-2H3 |
Clave InChI |
VPOXYLSXYTTZRL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



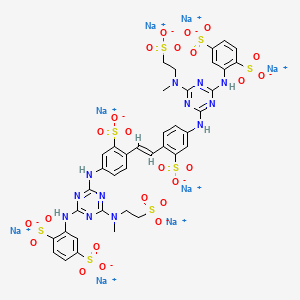

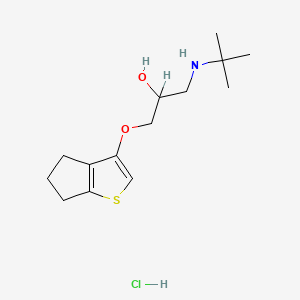
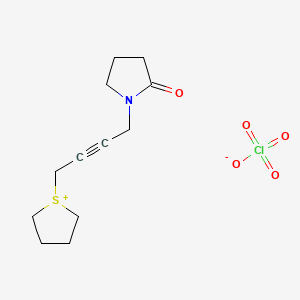
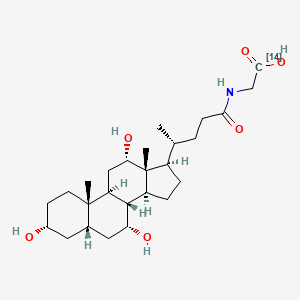
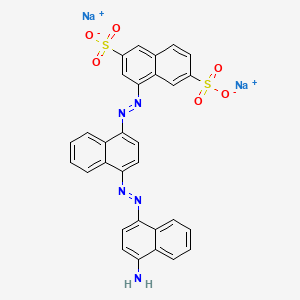
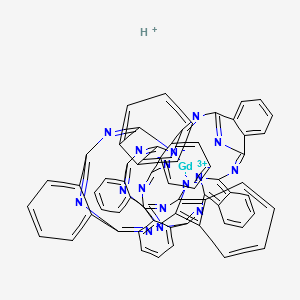
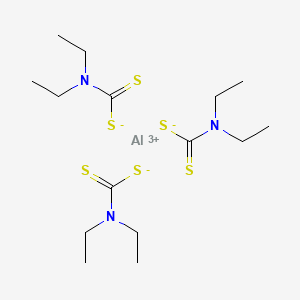
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
